molecular formula C20H11ClF4N4O2 B250737 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No.: B250737
M. Wt: 450.8 g/mol
InChI Key: XIWTYHHADIDLPI-UHFFFAOYSA-N
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by the presence of a benzotriazole ring, a phenyl group, and a tetrafluoromethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting o-phenylenediamine with sodium nitrite in the presence of hydrochloric acid.

    Chlorination: The benzotriazole intermediate is then chlorinated using thionyl chloride to introduce the chloro group at the desired position.

    Coupling Reaction: The chlorinated benzotriazole is coupled with 2,3,5,6-tetrafluoro-4-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluorine groups.

    Oxidation and Reduction: The benzotriazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzotriazole derivatives.

    Oxidation and Reduction: Products vary depending on the specific oxidation or reduction state achieved.

    Hydrolysis: Major products include 2,3,5,6-tetrafluoro-4-methoxybenzoic acid and the corresponding amine.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-fluorobenzamide
  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-cyano-2-fluorobenzamide
  • N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is unique due to the presence of the tetrafluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific chemical reactivity and stability.

Properties

Molecular Formula

C20H11ClF4N4O2

Molecular Weight

450.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C20H11ClF4N4O2/c1-31-19-17(24)15(22)14(16(23)18(19)25)20(30)26-11-8-13-12(7-10(11)21)27-29(28-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,26,30)

InChI Key

XIWTYHHADIDLPI-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)F)F

Origin of Product

United States

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